1-Fluorotetradecane

Overview

Description

1-Fluorotetradecane is a fluorinated hydrocarbon, a class of compounds where hydrogen atoms in hydrocarbons are replaced with fluorine atoms. This substitution significantly alters the physical and chemical properties of the molecule, making fluorocarbons distinct from their hydrocarbon analogs in terms of reactivity and applications .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of specialized reagents that can introduce fluorine atoms into organic molecules. For instance, fluorotetraphenylbismuth has been used for the alpha-phenylation of carbonyl compounds, demonstrating the potential of organobismuth(V) compounds in the synthesis of fluorinated molecules . Similarly, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been reported as a novel fluorinating agent with high thermal stability and resistance to hydrolysis, capable of converting various functional groups to their fluorinated counterparts .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. For example, the bismuth center in fluorotetraphenylbismuth adopts a distorted trigonal bipyramidal geometry, which is stable and maintains its amphiphilic property . In the case of fluorinated graphene, the structure and properties scale with fluorine coverage, affecting mechanical strength and electronic properties .

Chemical Reactions Analysis

Fluorinated compounds exhibit unique reactivity patterns due to the strong carbon-fluorine bond. For example, the reactivity of saturated fluorocarbons under mild conditions has been explored, leading to the transformation of perfluorodecalin to known host molecules by arenethiolate nucleophiles . The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate demonstrates the ability of fluorinated reagents to effect electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic molecules imparts unique physical and chemical properties. Fluorocarbons are known for their high thermal stability, chemical inertness, and distinctive reactivity compared to hydrocarbons . The presence of fluorine can also influence the conformational behavior of molecules, as seen in multi-vicinal fluoroalkanes . Additionally, the synthesis of 1-fluorosilatrane has provided insights into the strong Si-F bond and the molecular structure of fluorinated silatranes .

Scientific Research Applications

Fluorescence Sensors and Imaging : Fluorescence-based sensors and imaging techniques are extensively used in scientific research. A study by Jung et al. (2009) discusses the development of a coumarin-based fluorogenic probe for detecting Cu(2+) ions in biological systems (Jung et al., 2009). Similarly, Bruchez et al. (1998) describe the use of semiconductor nanocrystals as fluorescent probes in biological staining and diagnostics, demonstrating their superiority in certain aspects compared to conventional fluorophores (Bruchez et al., 1998).

Synthetic Polymer Studies : Fluorimetry has valuable applications in the study of synthetic polymers. Morawetz (1979) explains how these techniques can reveal the heterogeneous distribution of species in polymer systems, especially in solutions of polyelectrolytes (Morawetz, 1979).

Magnetic Solid Phase Extraction : Gao et al. (2012) discuss the use of magnetic one-dimensional polyaniline in the extraction of fluoroquinolones in honey samples. This study demonstrates the versatility of fluorine-containing compounds in analytical chemistry (Gao et al., 2012).

Fluorescent Amino Acids in Chemical Biology : Cheng et al. (2020) review advances in the design and synthesis of fluorescent amino acids, highlighting their application in biological studies. Fluorescent amino acids are used as building blocks for labeling peptides and proteins without disrupting their native properties (Cheng et al., 2020).

Photostable Fluorescence Imaging : Allard et al. (2019) report on encapsulating organic dyes inside boron nitride nanotubes for photostable fluorescence imaging. This technology suggests reduced toxicity and exceptional chemical robustness, beneficial for in vivo monitoring (Allard et al., 2019).

Biochemical and Biophysical Applications : Lakowicz (2001) discusses radiative decay engineering in fluorescence spectroscopy, a technique with significant implications in biochemistry and molecular biology. This method involves modifying the emission of fluorophores by altering their radiative decay rates (Lakowicz, 2001).

Mechanism of Action

Pharmacokinetics

Given its chemical structure, it is likely to have low solubility in water and high solubility in organic solvents . This could potentially affect its absorption and distribution in biological systems.

Action Environment

The action of 1-Fluorotetradecane could potentially be influenced by various environmental factors. For example, its low volatility and good solubility in oils and liquids suggest that it could remain stable under a variety of conditions . .

properties

IUPAC Name |

1-fluorotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDSYPITPPQNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

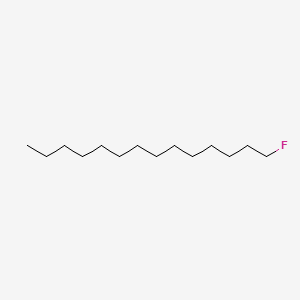

CCCCCCCCCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880875 | |

| Record name | tetradecane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorotetradecane | |

CAS RN |

593-33-9, 73180-09-3 | |

| Record name | 1-Fluorotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluorotetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorotetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073180093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetradecane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-fluorotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions 1-fluorotetradecane being incorporated into a urea inclusion compound. What insights about the structure and dynamics of this compound were revealed using solid-state NMR?

A1: Solid-state NMR studies revealed several key insights about 1-fluorotetradecane within a urea inclusion compound:

- Guest Ordering: A combination of 1H→13C and 19F→13C cross-polarization experiments, with both single-channel (1H) and double-channel decoupling (1H, 19F), allowed researchers to assign 13C resonances and deduce the ordering of 1-fluorotetradecane guest molecules within the urea channels. []

- Dynamics: Steady-state and transient 19F MAS NOE experiments were used to investigate the dynamics of 1-fluorotetradecane within the urea inclusion compound. [] This technique leverages the high sensitivity of 19F NMR to probe molecular motions and interactions within the confined environment of the urea channels.

Q2: The study also explored the interaction of 1-fluorotetradecane with thiourea. How did the dynamics of this interaction compare to the 1-fluorotetradecane/urea system?

A2: While the provided research focuses on the dynamics of fluorocyclohexane within thiourea, it highlights the sensitivity of solid-state NMR techniques, such as bandshape analysis, selective polarization inversion, and 2D exchange experiments, for studying molecular dynamics within inclusion compounds. [] Similar approaches could be applied to investigate the specific dynamics of 1-fluorotetradecane within a thiourea framework and compare it to the urea system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)